molecular formula C8H6N2O B13000330 Pyrrolo[1,2-b]pyridazine-6-carbaldehyde

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde

Cat. No.: B13000330
M. Wt: 146.15 g/mol
InChI Key: TWLOKQRCSVDQEK-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is a versatile chemical building block for research applications. Compounds based on the pyrrolo[1,2-b]pyridazine scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological potential and fluorescent properties . This scaffold has been investigated for various biological applications, and its derivatives have shown promise for use in sensors, lasers, and semiconductor devices . The aldehyde functional group on this heterocyclic core is a key reactive handle for further synthetic elaboration. It can undergo various reactions, such as condensations and reductions, making it a valuable intermediate for constructing more complex molecules for discovery research and chemical synthesis. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound with appropriate precautions and refer to the supplied Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

pyrrolo[1,2-b]pyridazine-6-carbaldehyde

InChI

InChI=1S/C8H6N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-6H

InChI Key

TWLOKQRCSVDQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2N=C1)C=O

Origin of Product

United States

Reaction Mechanisms and Reactivity of Pyrrolo 1,2 B Pyridazine Derivatives

Mechanistic Investigations of the Pyrrolo[1,2-b]pyridazine (B13699388) Ring Formation

The construction of the pyrrolo[1,2-b]pyridazine core is predominantly achieved through cycloaddition and condensation reactions. nih.govbeilstein-journals.org Understanding the underlying mechanisms is crucial for controlling the regioselectivity and yield of these synthetic routes.

Several pathways have been proposed for the formation of the pyrrolo[1,2-b]pyridazine ring system. One of the most prevalent methods is the [3+2] dipolar cycloaddition. nih.govresearchgate.net This reaction typically involves the in situ generation of a pyridazinium ylide, which then reacts with a dipolarophile.

A common approach involves the reaction of pyridazine (B1198779) with a 2-bromoacetophenone (B140003) derivative to form a pyridazinium salt. lew.ro In the presence of a base, such as triethylamine, or an acid scavenger like 1,2-epoxybutane, the pyridazinium salt is deprotonated to generate a reactive N-ylide intermediate. lew.ro This ylide then undergoes a [3+2] cycloaddition with an acetylenic or olefinic dipolarophile. lew.roresearchgate.net The initial cycloadduct subsequently aromatizes, often through dehydrogenation, to yield the final pyrrolo[1,2-b]pyridazine derivative. lew.ro

Another significant pathway involves the use of mesoionic oxazolo-pyridazinones. nih.gov These are generated in situ from 3(2H)pyridazinone acids by treatment with acetic anhydride (B1165640). nih.gov The mesoionic compounds act as 1,3-dipoles and react with acetylenic dipolarophiles, such as methyl or ethyl propiolate, to form a tricyclic intermediate. nih.gov This intermediate then eliminates carbon dioxide under the reaction conditions to afford the corresponding pyrrolo[1,2-b]pyridazine. nih.gov The cycloaddition of pyridazinium ylides with unsymmetrical dipolarophiles has been shown to be completely regioselective. nih.govlew.ro

Condensation reactions also provide a viable route to this heterocyclic system. For instance, the condensation of 1,4,7-triketones with hydrazine, followed by dehydrogenation, can yield pyrrolo[1,2-b]pyridazine derivatives. nih.govbeilstein-journals.org Another example is the reaction of oxazolo[3,2-b]pyridazinium perchlorates with nucleophiles like the sodium salts of malononitrile (B47326), malonic ester, and ethyl cyanoacetate. beilstein-journals.orgarkat-usa.org The proposed mechanism involves nucleophilic addition at the 8a-position of the cation, followed by the opening of the oxazole (B20620) ring and subsequent recyclization to form the pyrrolopyridazine ring. arkat-usa.org

A plausible mechanistic pathway for the formation of certain pyrrolo[1,2-b]pyridazine derivatives involves the hydrolysis and decarboxylation of a carbamate (B1207046), followed by condensation with a chalcone (B49325) to give an alkenyl imine intermediate. nih.gov This intermediate then undergoes sequential hydrolysis, decarboxylation, cyclization, and migration of a substituent to form the final product. nih.gov

The synthesis of pyrrolo[1,2-b]pyridazines is characterized by the formation of several key intermediates that dictate the course of the reaction.

Pyridazinium Ylides: These are crucial 1,3-dipoles in many synthetic strategies. lew.roresearchgate.net They are typically unstable and generated in situ from the corresponding pyridazinium salts. lew.ro The ylide, a zwitterionic species with a positively charged nitrogen atom covalently bonded to a negatively charged carbanion, readily reacts with dipolarophiles. researchgate.net The structure of the ylide and the nature of the dipolarophile influence the regioselectivity of the cycloaddition. lew.ro

Mesoionic Oxazolo-pyridazinones (Münchnones): These bicyclic mesoionic compounds are another class of important 1,3-dipolar intermediates. nih.gov Generated from pyridazinone acids, they undergo cycloaddition reactions with acetylenic compounds, leading to the regioselective synthesis of pyrrolo[1,2-b]pyridazines. nih.gov The reaction proceeds through a tricyclic adduct that extrudes carbon dioxide. nih.gov

Primary Cycloadducts: In cycloaddition reactions, partially saturated primary adducts are formed as key intermediates. researchgate.net For example, in the reaction of pyridazinium ylides with olefinic dipolarophiles, tetrahydro-pyrrolo[1,2-b]pyridazine derivatives are formed as primary cycloadducts. lew.ro These intermediates are often unstable and are subsequently aromatized, sometimes through oxidation, to the fully aromatic pyrrolo[1,2-b]pyridazine. lew.ro

Alkenyl Imines: In certain condensation-based syntheses, alkenyl imines serve as critical intermediates. nih.gov Their formation and subsequent cyclization are key steps in building the fused heterocyclic ring system. nih.gov

IntermediatePrecursor(s)Role in SynthesisSubsequent Transformation
Pyridazinium YlidePyridazinium Salt + Base1,3-Dipole in cycloadditionReacts with dipolarophile to form a cycloadduct
Mesoionic Oxazolo-pyridazinone3(2H)pyridazinone Acid + Acetic Anhydride1,3-Dipole in cycloadditionReacts with acetylenic dipolarophile, followed by CO2 elimination
Tetrahydro-pyrrolo[1,2-b]pyridazinePyridazinium Ylide + Olefinic DipolarophilePrimary cycloadductAromatization via dehydrogenation/oxidation
Alkenyl ImineCarbamate + ChalconeIntermediate in condensationHydrolysis, decarboxylation, and cyclization

Aromatization Pathways for Pyrrolo[1,2-b]pyridazine Ring Systems

The final step in many synthetic routes towards pyrrolo[1,2-b]pyridazines is the aromatization of a partially saturated intermediate. This can be achieved through various methods.

One common pathway is dehydrogenation . In the synthesis via [3+2] cycloaddition of pyridazinium ylides and olefinic dipolarophiles, the initially formed tetrahydro-pyrrolo[1,2-b]pyridazine is aromatized. lew.ro This can occur through oxidation, for instance, with an oxidizing agent like tetrakis-pyridinecobalt(II) dichromate (TPCD) or even with atmospheric oxygen. lew.ro

In another documented case, a synthesized pyrrolopyridazine derivative was heated in the presence of p-toluenesulfonic acid (p-TSA) in toluene (B28343) to induce aromatization, yielding the corresponding dehydro derivative. nih.gov

The elimination of a small molecule from a cyclic intermediate is another route to aromatization. As mentioned earlier, the tricyclic intermediate formed from the reaction of mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles readily eliminates carbon dioxide to form the aromatic pyrrolo[1,2-b]pyridazine ring. nih.gov

General Reactivity of the Pyrrolo[1,2-b]pyridazine Core

The reactivity of the pyrrolo[1,2-b]pyridazine ring system is governed by the electronic properties of its constituent pyrrole (B145914) and pyridazine rings. The pyrrole moiety is electron-rich and thus more susceptible to electrophilic attack, while the pyridazine ring is electron-deficient, making it prone to nucleophilic attack.

Theoretical studies and experimental evidence indicate that electrophilic attack is favored on the electron-rich pyrrole portion of the molecule. For example, the bromination of the pyrrolo[1,2-b]pyridazine core can be achieved at position 7 through electrophilic substitution. Protonation, another form of electrophilic attack, has been observed to occur at position 1 under acidic conditions.

The electron-deficient nature of the pyridazine ring makes the pyrrolo[1,2-b]pyridazine system susceptible to nucleophilic attack, particularly when a good leaving group is present. The bromine atom at position 7 of a 7-bromo-pyrrolo[1,2-b]pyridazine derivative is reactive towards nucleophilic substitution, allowing for the introduction of various functional groups at this position.

Nucleophilic addition can also occur, followed by rearrangement. The reaction of oxazolo[3,2-b]pyridazine perchlorates with carbanions, such as the sodium salts of malononitrile, malonic ester, and ethyl cyanoacetate, proceeds via an initial nucleophilic addition at the 8a-position. arkat-usa.org This is followed by a ring-opening and recyclization process to yield the substituted pyrrolo[1,2-b]pyridazine. arkat-usa.org

Reaction TypePosition of AttackReagents/Conditions
Electrophilic Bromination7Electrophilic brominating agents
Electrophilic Protonation1Acidic conditions
Nucleophilic Substitution7Nucleophiles on 7-bromo derivative
Nucleophilic Addition/Rearrangement8a (initial attack)Oxazolo[3,2-b]pyridazine perchlorates and carbanions

Hydrogenation Studies of the Pyrrolo[1,2-b]pyridazine Nucleus

The catalytic hydrogenation of the pyrrolo[1,2-b]pyridazine ring system has been investigated to understand the reactivity of the nucleus and to access its saturated derivatives, namely hexahydropyrrolo[1,2-b]pyridazines. Research in this area has demonstrated that the pyridazine portion of the fused heterocyclic system is preferentially reduced under various catalytic conditions.

The complete reduction of the pyrrolo[1,2-b]pyridazine nucleus to the corresponding hexahydro derivative has been successfully achieved using catalysts such as platinum oxide (PtO₂) and palladium on carbon (Pd/C). arkat-usa.org The choice of catalyst and reaction conditions influences the stereochemical outcome of the hydrogenation.

For instance, the catalytic hydrogenation of dimethyl 2-phenylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate using a platinum oxide catalyst in acetic acid at room temperature and a pressure of 3-4 atmospheres leads to the formation of dimethyl 2-phenyl-cis-hexahydropyrrolo[1,2-b]pyridazine-5,6-dicarboxylate. arkat-usa.org In this reaction, the pyridazine ring is fully saturated. The stereochemistry of the resulting product indicates a cis fusion between the two rings.

Similarly, the hydrogenation of dimethyl 7-benzoyl-pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate over a 10% palladium on carbon catalyst in an ethanol (B145695) solvent at elevated temperature (100°C) and high pressure (100 atmospheres) also yields the corresponding hexahydro derivative. arkat-usa.org This demonstrates that even with the presence of a benzoyl group, the heterocyclic nucleus can be fully saturated.

These studies highlight that the pyridazine ring within the pyrrolo[1,2-b]pyridazine scaffold is more susceptible to catalytic hydrogenation than the pyrrole ring. The successful synthesis of hexahydropyrrolo[1,2-b]pyridazines opens avenues for exploring the conformational analysis and the potential biological activities of these saturated heterocyclic systems.

Hydrogenation of Pyrrolo[1,2-b]pyridazine Derivatives

Substrate Catalyst Solvent Temperature Pressure (atm) Product
Dimethyl 2-phenylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate PtO₂ Acetic Acid Room Temp. 3-4 Dimethyl 2-phenyl-cis-hexahydropyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Dimethyl 7-benzoyl-pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate 10% Pd/C Ethanol 100°C 100 Dimethyl 7-benzoylhexahydropyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Derivatization Strategies and Functional Group Transformations in Pyrrolo 1,2 B Pyridazine Chemistry

Targeted Functionalization of the Pyrrolo[1,2-b]pyridazine (B13699388) Core

Targeted functionalization allows for the precise introduction of various chemical moieties onto the pyrrolo[1,2-b]pyridazine nucleus, enabling the fine-tuning of its physicochemical and biological characteristics.

The aldehyde group at the C-6 position is a versatile synthetic handle, allowing for a wide range of subsequent chemical modifications. Its synthesis can be approached through several strategic pathways.

A primary route to obtaining Pyrrolo[1,2-b]pyridazine-6-carbaldehyde involves the partial reduction of a corresponding C-6 carboxylic acid derivative. This two-step approach begins with the synthesis of a C-6 carboxylate compound, such as Pyrrolo[1,2-b]pyridazine-6-carboxylic acid or its ester. uni.lu The ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid has been synthesized via the Chichibabin reaction, where 3,6-dimethylpyridazine (B183211) is quaternized with ethyl bromopyruvate, followed by intramolecular cyclization.

Once the carboxylic acid or its ester is formed, it can be reduced to the aldehyde. Standard methods for reducing carboxylic acids directly to aldehydes are not common in undergraduate texts but can be achieved using specific reagents. More commonly, the carboxylic acid is converted to a more reactive derivative like an acid chloride or an ester, which can then be selectively reduced. Reagents such as diisobutylaluminium hydride (DIBAL-H) are widely used for the partial reduction of esters to aldehydes, a reaction typically performed at low temperatures like -78 °C to prevent over-reduction to the primary alcohol. Another effective reagent for the reduction of acid chlorides to aldehydes is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3), which is a milder reducing agent than lithium aluminum hydride.

Direct formylation of an aromatic ring can be achieved using methods like the Vilsmeier-Haack reaction. nih.govrsc.org This reaction employs a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto electron-rich aromatic systems. nih.govrsc.org Heterocycles such as pyrrole (B145914) are known to undergo Vilsmeier-Haack formylation, typically at the electron-rich C-2 position.

The pyrrolo[1,2-b]pyridazine system is an electron-rich heterocycle; however, the regioselectivity of electrophilic substitution reactions like the Vilsmeier-Haack formylation can be complex. The outcome is influenced by the inherent electron distribution of the bicyclic system and the presence of any existing substituents. While the Vilsmeier-Haack reaction is a powerful tool for formylation, specific examples of its application to directly yield this compound from the unsubstituted parent heterocycle are not prominently documented in available research, which often focuses on functionalization via cycloaddition pathways that build the ring system with pre-installed functional groups. nih.gov

Another synthetic strategy involves the conversion of a pre-existing substituent at the C-6 position into an aldehyde. For instance, a 6-methylpyrrolo[1,2-b]pyridazine could potentially be oxidized to the corresponding aldehyde. While 2-methyl-4-phenyl-pyrrolopyridazine has been synthesized, specific documentation of the oxidation of a C-6 methyl group on this scaffold is scarce in the reviewed literature. Standard oxidizing agents for converting benzylic methyl groups to aldehydes, such as selenium dioxide or ceric ammonium (B1175870) nitrate (B79036), could theoretically be applied, but their efficacy and selectivity on the pyrrolo[1,2-b]pyridazine system would require experimental validation.

Alternatively, a 6-halomethyl derivative could serve as a precursor. Conversion of a 6-hydroxymethylpyrrolo[1,2-b]pyridazine, which could be formed from the reduction of a C-6 carboxylic ester, via mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), represents a more conventional and plausible, though multi-step, pathway to the C-6 carbaldehyde.

The incorporation of ester and ketone groups onto the pyrrolo[1,2-b]pyridazine core is a common strategy for creating advanced intermediates and biologically active molecules.

Ester Functionalities: The introduction of ester groups has been successfully achieved through several synthetic routes. A primary method is the 1,3-dipolar cycloaddition reaction. For example, new pyrrolo[1,2-b]pyridazine derivatives with an ester group at the C-5 position have been synthesized by reacting in situ generated mesoionic oxazolo-pyridazinones with acetylenic dipolarophiles like methyl or ethyl propiolate. nih.gov Similarly, the reaction between pyridazine (B1198779) and acetylenic esters such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) was one of the first methods to produce pyrrolo[1,2-b]pyridazines with ester groups at positions 5 and 6. The Chichibabin reaction has also been employed to synthesize the ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid.

Ketone Functionalities: Ketone groups, particularly acyl moieties, can also be introduced onto the pyrrolo[1,2-b]pyridazine scaffold. One-pot multicomponent reactions involving pyridazine, 2-bromoacetophenones, and an acetylenic dipolarophile have been used to synthesize 5-acetyl-7-aroyl-pyrrolo[1,2-b]pyridazines. In these reactions, the ketone functionality is carried into the final structure by the reactants.

Direct acylation of the pyrrolo[1,2-b]pyridazine ring via Friedel-Crafts acylation is another potential method. This reaction typically uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group onto an aromatic ring. Given the electron-rich nature of the pyrrolo[1,2-b]pyridazine system, it is expected to be reactive towards Friedel-Crafts conditions. The regioselectivity would be a critical factor, with substitution likely occurring at the electron-rich positions of the pyrrole moiety.

The cyano group is a valuable functional group in medicinal chemistry and a useful precursor for other functionalities like carboxylic acids, amides, and amines. The synthesis of cyano-substituted pyrrolo[1,2-b]pyridazines has been effectively demonstrated.

A prominent method is the "one-pot" 1,3-dipolar cycloaddition reaction. nih.gov In this approach, pyridazinium ylides, generated in situ from N-phenacylpyridazinium bromides, react with acrylonitrile (B1666552) as the dipolarophile. nih.gov Subsequent oxidation of the unstable tetrahydro-pyrrolopyridazine intermediate yields the aromatized 7-aroyl-5-cyano-pyrrolo[1,2-b]pyridazines in good yields. nih.gov This reaction has been shown to be completely regioselective. nih.gov

Another approach involves the condensation of oxazolo[3,2-b]pyridazinium perchlorates with active methylene (B1212753) compounds. Reaction with malononitrile (B47326) in the presence of a base like sodium ethoxide leads to the formation of pyrrolo[1,2-b]pyridazine derivatives bearing cyano groups. These methods highlight the utility of cycloaddition and condensation reactions in building the functionalized pyrrolo[1,2-b]pyridazine system.

Alkylation and Arylation Strategies

The introduction of alkyl and aryl groups onto the pyrrolo[1,2-b]pyridazine nucleus is a key strategy for expanding the chemical diversity of this heterocyclic system. These modifications can significantly impact the molecule's steric and electronic properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to N-bridgehead heterocycles, providing a reliable route to arylated derivatives. The Suzuki and Sonogashira couplings are particularly noteworthy. For these reactions to be employed, a halogenated pyrrolo[1,2-b]pyridazine precursor is typically required. While direct C-H arylation of electron-deficient heterocycles is also a known transformation, the cross-coupling of halo-derivatives offers a more controlled and often higher-yielding approach. nih.gov

The Sonogashira coupling, which forms a bond between an sp-hybridized carbon of a terminal alkyne and an sp2-hybridized carbon of an aryl or vinyl halide, has been demonstrated on the related indolizine (B1195054) ring system. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org It is anticipated that a similar strategy could be effectively applied to halo-pyrrolo[1,2-b]pyridazines.

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProductRef
Halo-pyrrolo[1,2-b]pyridazineTerminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NAcetonitrileAlkynyl-pyrrolo[1,2-b]pyridazine researchgate.net
Halo-pyrrolo[1,2-b]pyridazineArylboronic AcidPd(PPh₃)₄-Na₂CO₃Toluene (B28343)/Ethanol (B145695)/WaterAryl-pyrrolo[1,2-b]pyridazine organic-chemistry.org

For the introduction of alkyl groups, the Minisci reaction offers a potential route for the direct C-H alkylation of electron-deficient heterocycles like pyrrolo[1,2-b]pyridazine. wikipedia.org This reaction involves the generation of an alkyl radical, typically from a carboxylic acid via oxidative decarboxylation with silver nitrate and a persulfate, which then adds to the protonated heterocycle. wikipedia.org The acidic conditions required for the Minisci reaction are compatible with the pyrrolo[1,2-b]pyridazine nucleus. While specific examples of the Minisci reaction on the pyrrolo[1,2-b]pyridazine ring are not extensively documented, its successful application to other electron-deficient N-heterocycles suggests its potential utility in this context. ed.ac.uk

Transformations of Existing Substituents on the Pyrrolo[1,2-b]pyridazine Framework

Modifying existing substituents on the pyrrolo[1,2-b]pyridazine core provides a versatile platform for late-stage functionalization and the synthesis of a diverse range of derivatives.

Ester and nitrile functionalities on the pyrrolo[1,2-b]pyridazine ring can be valuable handles for further transformations. Hydrolysis of these groups to the corresponding carboxylic acid opens up a plethora of synthetic possibilities.

The hydrolysis of an ethyl ester at the 5-position of a 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (B12591137) has been reported to proceed under basic conditions, followed by thermal decarboxylation of the resulting carboxylic acid to yield the 5-unsubstituted product. nih.gov This two-step sequence provides a method for the removal of an ester directing group after it has served its purpose in the synthesis of the core structure.

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.ukcommonorganicchemistry.com For a cyano-substituted pyrrolo[1,2-b]pyridazine, heating with a dilute mineral acid like hydrochloric acid would be expected to yield the corresponding carboxylic acid. libretexts.orgchemguide.co.uk

Starting MaterialReagentsConditionsProductRef
Ethyl 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate1. 10% NaOH (aq) 2. Heat1. Reflux 2. > Melting Point2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine nih.gov
Cyano-pyrrolo[1,2-b]pyridazineDilute HClRefluxPyrrolo[1,2-b]pyridazine-carboxylic acid libretexts.orgchemguide.co.uk

The carbonyl group of this compound is a versatile functional group that can be converted into a range of other functionalities. One important transformation is the conversion to an oxime, which can then undergo a Beckmann rearrangement. The reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) readily affords the corresponding oxime. byjus.com

The Beckmann rearrangement of the resulting this compound oxime, typically promoted by an acid catalyst such as polyphosphoric acid or sulfuric acid, would be expected to yield a pyrrolo[1,2-b]pyridazine-6-carboxamide (B13657185) or a 6-cyano-pyrrolo[1,2-b]pyridazine, depending on the reaction conditions and the nature of the migrating group. masterorganicchemistry.comwikipedia.orgresearchgate.net

Another valuable transformation of a carbonyl derivative is the Schmidt reaction, which has been demonstrated on 3-acetylindolizine to yield the corresponding 3-acetamidoindolizine. rsc.org This reaction involves treating the ketone with hydrazoic acid in the presence of a strong acid, leading to the insertion of a nitrogen atom and the formation of an amide. A similar transformation could be envisioned for an acetyl-substituted pyrrolo[1,2-b]pyridazine.

Starting MaterialReagentsProductTransformationRef
This compoundNH₂OH·HCl, BaseThis compound oximeOxime Formation byjus.com
This compound oximeAcid Catalyst (e.g., PPA)Pyrrolo[1,2-b]pyridazine-6-carboxamide or 6-Cyano-pyrrolo[1,2-b]pyridazineBeckmann Rearrangement masterorganicchemistry.comwikipedia.org
3-AcetylindolizineHN₃, H₂SO₄3-AcetamidoindolizineSchmidt Reaction rsc.org

The oxidation and reduction of substituents on the pyrrolo[1,2-b]pyridazine framework allow for the fine-tuning of the electronic properties and the introduction of new functional groups.

The oxidation of a methyl group attached to an aromatic or heteroaromatic ring to a carboxylic acid is a common transformation. thieme-connect.de Reagents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) are often employed for this purpose. The successful application of such an oxidation to a methyl-substituted pyrrolo[1,2-b]pyridazine would provide a direct route to the corresponding carboxylic acid, although the specific reaction conditions would need to be optimized to account for the electronic nature of the heterocyclic system.

The reduction of a carbonyl group, such as the aldehyde in this compound or a ketone substituent, to the corresponding alcohol can be achieved through various methods. Catalytic hydrogenation is a widely used technique for the reduction of aldehydes and ketones. nih.gov Catalysts such as Raney nickel or platinum oxide, in the presence of hydrogen gas, are effective for this transformation. nih.gov Alternatively, metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) can also be used for the reduction of ketones to secondary alcohols on bicyclic nitrogen-containing heterocycles. nih.govmdpi.com

Starting MaterialReagentsProductTransformationRef
Methyl-pyrrolo[1,2-b]pyridazineKMnO₄ or SeO₂Pyrrolo[1,2-b]pyridazine-carboxylic acidOxidation thieme-connect.de
Acetyl-pyrrolo[1,2-b]pyridazineH₂, Raney Ni or PtO₂(1-Hydroxyethyl)-pyrrolo[1,2-b]pyridazineCatalytic Hydrogenation nih.gov
Acetyl-pyrrolo[1,2-b]pyridazineNaBH₄(1-Hydroxyethyl)-pyrrolo[1,2-b]pyridazineReduction nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrolo 1,2 B Pyridazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives, providing profound insights into the molecular framework, substituent effects, and the regioselectivity of their synthesis.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification and detailed analysis of pyrrolo[1,2-b]pyridazine compounds. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the heterocyclic scaffold are highly indicative of their electronic environment and spatial relationships.

In a representative derivative, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the protons of the pyridazine (B1198779) moiety exhibit characteristic doublets. researchgate.netnih.gov Specifically, the H-3 and H-4 protons appear at approximately 6.82 ppm and 7.72 ppm, respectively, with a coupling constant of J = 9.3 Hz. researchgate.netnih.gov The protons on the pyrrole (B145914) ring also provide key structural information. For instance, the H-5 proton in this derivative is observed as a doublet at 6.67 ppm (J = 4.3 Hz), while the H-6 proton presents as a double quartet at 6.47 ppm, coupling with both the H-5 proton (J = 4.3 Hz) and the methyl group at position 7 (J = 0.7 Hz). researchgate.netnih.gov

The aldehyde proton (-CHO) in a carbaldehyde-substituted pyrrolopyridazine is expected to resonate significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. For comparison, the aldehyde proton in benzaldehyde (B42025) appears at approximately 10.02 ppm.

The ¹³C NMR spectra of pyrrolo[1,2-b]pyridazines display a wide range of chemical shifts that are sensitive to the electronic nature of the substituents. For certain derivatives, the carbonyl carbon of an ester group at position 5 can appear in the range of 164.5–165.1 ppm, while the C-6 of the pyrrole ring resonates around 112.6–112.8 ppm. documentsdelivered.com In 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the chemical shifts for the carbons of the heterocyclic core have been assigned, with C-2 appearing at a downfield shift of 148.2 ppm due to its proximity to the nitrogen atom. researchgate.net The aldehyde carbon in Pyrrolo[1,2-b]pyridazine-6-carbaldehyde would be expected to have a chemical shift in the highly deshielded region of 185-195 ppm.

¹H and ¹³C NMR Data for a Representative Pyrrolo[1,2-b]pyridazine Derivative (2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
2-148.2-
36.82-d, J = 9.3
47.72127.1d, J = 9.3
4a-124.9-
56.67-d, J = 4.3
66.47-dq, J = 4.3, 0.7
7-125.9-
7-CH₃2.62-d, J = 0.7

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals, especially in complexly substituted pyrrolo[1,2-b]pyridazine systems.

COSY (Correlation Spectroscopy): This technique is used to identify proton-proton coupling networks. For instance, a COSY spectrum would clearly show the correlation between H-3 and H-4 in the pyridazine ring and between H-5 and H-6 in the pyrrole ring, confirming their adjacent positions.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. HETCOR has been successfully used to assign the chemical shifts of tertiary carbon atoms in the pyrrolo[1,2-b]pyridazine skeleton. researchgate.net An HSQC experiment on a dihydropyrrolo[1,2-b]pyridazine derivative showed correlations between the methyl protons and their corresponding carbons. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. In the analysis of a dihydropyrrolo[1,2-b]pyridazine, a DEPT spectrum confirmed the presence of methyl, methylene (B1212753), and methine groups. nih.govbeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for mapping out the complete molecular structure and confirming the position of substituents. For example, in a dihydropyrrolo[1,2-b]pyridazine derivative, HMBC showed correlations from the isopropyl-CH to carbons C-5, C-6, and C-8, which was critical in establishing the connectivity of the isopropyl group. nih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of pyrrolo[1,2-b]pyridazine derivatives and for gaining structural insights through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the molecule.

For a dihydropyrrolo[1,2-b]pyridazine derivative, the molecular ion peak (M⁺) was observed, and HRMS data confirmed the molecular formula. nih.govbeilstein-journals.org The fragmentation of the pyrrolo[1,2-b]pyridazine core is influenced by the nature and position of its substituents. For this compound, the molecular ion peak would be expected at m/z 146.0480, corresponding to the molecular formula C₈H₆N₂O.

The fragmentation of aldehydes often involves characteristic losses. A common fragmentation pathway is the loss of a hydrogen radical (M-1) to form a stable acylium ion. Another typical fragmentation is the loss of the entire aldehyde group (M-29) via cleavage of the bond between the carbonyl carbon and the aromatic ring. The fragmentation pattern would provide confirmatory evidence for the presence of the carbaldehyde functional group.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration (ν) of the aldehyde carbonyl group (C=O). This band is typically observed in the region of 1700-1680 cm⁻¹. For comparison, in a series of new pyrrolo[1,2-b]pyridazines, the ester carbonyl stretch was found in the range of 1688–1666 cm⁻¹. documentsdelivered.com The spectrum would also feature C-H stretching vibrations for the aromatic protons and the aldehyde proton, as well as C=C and C=N stretching vibrations characteristic of the heterocyclic ring system. For a dihydropyrrolo[1,2-b]pyridazine derivative, IR absorptions were noted at 3422, 3258, 1712, and 1671 cm⁻¹. nih.gov

X-ray Diffraction Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallographic studies on derivatives of pyrrolo[1,2-b]pyridazine have revealed important structural features. For instance, the analysis of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine showed that the fused pyrrolopyridazine ring system is essentially planar. researchgate.netnih.gov In this particular structure, the molecule adopts a planar conformation in the crystal, and the packing is characterized by π-π stacking interactions with an interplanar spacing of 3.400 Å. researchgate.netnih.govnih.gov Such planar conformations and stacking interactions are often associated with interesting optical and electronic properties. researchgate.netnih.gov In another study, the crystal structure of a different pyrrolo[1,2-b]pyridazine derivative showed that the aromatic fragment was slightly non-planar, with dihedral angles between the rings of 16.42° and 26.82° for two independent molecules in the asymmetric unit. mdpi.com The precise molecular parameters obtained from X-ray analysis, such as bond lengths and angles, serve as benchmarks for theoretical calculations and help in understanding the electronic distribution within the molecule.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., π-π Stacking)

The solid-state architecture of pyrrolo[1,2-b]pyridazine systems is significantly influenced by a variety of intermolecular interactions, which dictate the molecular packing and, consequently, the material's bulk properties. X-ray crystallography has been an indispensable tool for elucidating these three-dimensional arrangements, revealing that motifs such as π-π stacking and weak hydrogen bonds are common within this class of compounds. The planarity of the pyrrolo[1,2-b]pyridazine core is a key factor that facilitates these interactions.

Detailed research into the crystal structure of substituted pyrrolo[1,2-b]pyridazine derivatives provides critical insights into their supramolecular assembly. For instance, the analysis of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine demonstrates how these molecules arrange in the crystal lattice. nih.gov The molecules are observed to stack in an offset, face-to-face manner, forming columns that extend along a crystallographic axis. nih.gov This type of packing is characteristic of many planar aromatic systems and is crucial for enabling electron mobility, a property relevant for applications in organic electronics. nih.gov

The primary non-covalent interaction governing the packing in many pyrrolo[1,2-b]pyridazine derivatives is π-π stacking. This interaction arises from the attractive, non-covalent forces between aromatic rings. In the case of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the interplanar distance between stacked molecules is 3.400 Å. nih.gov This distance is typical for π-stacked aromatic molecules and is considered indicative of significant electronic overlap. nih.gov Another study on a different chlorinated pyrrolo[1,2-b]pyridazine derivative reported π-π interactions with a centroid-to-centroid separation of 3.5904 Å between the pyridazine rings. researchgate.net The strength and geometry of these π-π stacking interactions are fundamental to the stability of the crystal lattice. For example, weak π-π stacking in one derivative was correlated with a low melting point of 54-55°C. nih.gov

The crystallographic parameters of these systems provide a quantitative basis for understanding their solid-state behavior. The table below summarizes key data from the X-ray crystallographic analysis of a representative pyrrolo[1,2-b]pyridazine derivative.

ParameterValue
Compound2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
Z4
Data sourced from a study on a substituted pyrrolo[1,2-b]pyridazine. nih.gov

The intermolecular interaction geometries are critical for a complete description of the crystal packing. The following table details the parameters of the observed π-π stacking interactions.

Interaction TypeDescriptionDistance (Å)
π-π StackingInterplanar separation between offset face-to-face molecules3.400
π-π StackingShortest centroid-centroid distance (pyridazine to pyrrole ring)3.635
Data reflects interactions in 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine. nih.gov

Theoretical and Computational Investigations of Pyrrolo 1,2 B Pyridazine Systems

Ab Initio Calculations on Electronic Structure and Aromaticity

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are powerful tools for elucidating the fundamental electronic structure of molecules. For pyrrolo[1,2-b]pyridazine (B13699388) systems, these calculations have been crucial in understanding the distribution of electrons and the extent of aromaticity, which are key determinants of their chemical and physical properties.

The electronic structure of the pyrrolo[1,2-b]pyridazine ring system is characterized by a delocalized π-electron system extending over both the five-membered pyrrole (B145914) and six-membered pyridazine (B1198779) rings. High-level ab initio calculations, such as Coupled Cluster (CCSD(T)), provide accurate descriptions of the electron distribution and molecular geometry. nih.gov These calculations confirm the planar nature of the fused heterocyclic system, a prerequisite for efficient π-conjugation. wuxiapptec.com

Aromaticity, a concept central to the stability and reactivity of cyclic conjugated systems, has been quantitatively assessed for pyrrolo[1,2-b]pyridazines and related compounds using computational indices. Two of the most widely used indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). mdpi.commdpi.com

HOMA: This index is based on the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic one. Calculations on related heterocyclic systems show that the degree of aromaticity can be influenced by substituents on the ring. mdpi.com

NICS: This magnetic criterion measures the shielding at the center of a ring. Large negative NICS values are indicative of strong aromatic character. mdpi.commdpi.com Studies on analogous nitrogen-containing bicyclic compounds have demonstrated how different substituents can modulate the aromaticity of each individual ring within the fused system. mdpi.com

Table 1: Representative Aromaticity Indices for Heterocyclic Systems This table illustrates the application of HOMA and NICS indices, as described in computational studies of aromatic compounds. The values are representative and serve to demonstrate the methodology.

Compound System Ring HOMA NICS(0) (ppm) NICS(1)zz (ppm)
Benzene Benzene ~0.98 ~-9.7 ~-30.0
Pyridine (B92270) Pyridine ~0.95 ~-8.8 ~-25.0
Pyrrole Pyrrole ~0.90 ~-15.1 ~-35.0

Data based on principles discussed in referenced literature. mdpi.comsemanticscholar.org

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reactivity and selectivity of organic molecules, including pyrrolo[1,2-b]pyridazine systems. DFT methods offer a balance between computational cost and accuracy, making them ideal for exploring reaction pathways and predicting the outcomes of chemical transformations. mdpi.com

The reactivity of pyrrolo[1,2-b]pyridazines is governed by the distribution of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comresearchgate.netnih.gov

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, making it susceptible to attack by electrophiles.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (EGAP) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com DFT calculations allow for the visualization of these orbitals and the prediction of regioselectivity in reactions such as electrophilic substitution or cycloadditions. For instance, in electrophilic substitutions, the reaction is expected to occur at the carbon atom with the largest HOMO coefficient. wuxiapptec.com

Furthermore, DFT is used to analyze non-covalent interactions, which can play a significant role in directing the selectivity of reactions and in the assembly of supramolecular structures. nih.gov Docking experiments, which are a form of molecular modeling, utilize principles from DFT to predict how a molecule like a pyrrolo[1,2-b]pyridazine derivative might bind to a biological target, such as an enzyme's active site. rsc.org This is crucial for the rational design of new therapeutic agents.

Table 2: Frontier Molecular Orbital Energies (eV) for a Model Pyrrolo[1,2-b]pyridazine System This table presents hypothetical DFT-calculated FMO energies to illustrate how these values are used to assess reactivity.

Computational Method HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
B3LYP/6-31G(d) -6.2 -1.5 4.7
PBE0/6-311+G(d,p) -6.5 -1.8 4.7

Values are illustrative, based on typical results from DFT calculations on heterocyclic systems. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational modeling provides a powerful lens to visualize reaction pathways, identify transient intermediates, and characterize high-energy transition states that are often impossible to observe experimentally.

A prominent synthetic route to the pyrrolo[1,2-b]pyridazine core is the [3+2] dipolar cycloaddition reaction. nih.govmdpi.com This reaction typically involves the in situ generation of a pyridazinium ylide (a 1,3-dipole) which then reacts with a dipolarophile, such as an activated alkyne or alkene. nih.govmdpi.com

Computational studies, often using DFT, have been instrumental in elucidating the mechanism of these cycloadditions:

Formation of Intermediates: The reaction proceeds through the formation of transient intermediates, such as dihydropyrrolo[1,2-b]pyridazines. nih.gov

Transition State Analysis: By mapping the potential energy surface, the transition state for the cycloaddition step can be located and its structure and energy determined. This information reveals the kinetic feasibility of the reaction.

Regioselectivity: When using unsymmetrical dipolarophiles, two different regioisomers can potentially form. DFT calculations can predict which isomer is favored by comparing the activation energies of the competing transition states. These calculations have confirmed that these cycloadditions are often completely regioselective. nih.govmdpi.com

Aromatization: The initial cycloadduct often undergoes a subsequent aromatization step, for example, through oxidative dehydrogenation, to yield the final stable pyrrolo[1,2-b]pyridazine product. nih.gov

Mechanistic studies have also explored other synthetic pathways, including domino reactions involving Sonogashira cross-coupling followed by isomerization and intramolecular condensation. researchgate.net

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their structural characterization and the interpretation of experimental data.

NMR Spectroscopy: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach, often employed in conjunction with DFT. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov Comparing these predicted spectra with experimental data provides a powerful method for structure verification and can be particularly useful for assigning complex spectra or distinguishing between isomers. mdpi.comnih.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of pyrrolo[1,2-b]pyridazine derivatives can also be simulated. By calculating the harmonic vibrational frequencies at the DFT level, a predicted spectrum can be generated. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretches, C=O vibrations of a carbaldehyde group, or ring breathing modes.

Electronic Spectroscopy (UV-Vis and Fluorescence): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption and emission spectra of molecules. tuni.firesearchgate.netnih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. tuni.fi These calculations have been successfully used to explain the effects of different substituents on the color and photophysical properties of pyrrolo[1,2-b]pyridazine derivatives. tuni.firesearchgate.net For example, extending the π-conjugation by adding aryl substituents typically leads to a bathochromic (red) shift in the absorption spectrum, a trend that is well-reproduced by TD-DFT calculations. tuni.fi

Table 3: Predicted vs. Experimental Spectroscopic Data for a Pyrrolo[1,2-b]pyridazine Derivative This table provides an example of how computational data is compared with experimental results for structure elucidation. Data is based on reported studies of substituted pyrrolo[1,2-b]pyridazines.

Property Computational Method Predicted Value Experimental Value Reference
λmax (nm) TD-DFT (PBE0) ~350 ~355 researchgate.net
1H NMR (δ, ppm), H-5 DFT (GIAO) 6.70 6.67 wuxiapptec.com
13C NMR (δ, ppm), C-6 DFT (GIAO) 112.9 112.8 mdpi.com

Synthetic Applications of Pyrrolo 1,2 B Pyridazine Derivatives

Role in the Synthesis of Complex Heterocyclic Architectures

The pyrrolo[1,2-b]pyridazine (B13699388) core is a foundational element for the construction of elaborate heterocyclic systems. Its synthesis is primarily achieved through several robust methods, including 1,3-dipolar cycloaddition reactions and multicomponent processes. researchgate.netresearchgate.netnih.gov One of the most effective strategies involves the [3+2] cycloaddition between pyridazinium ylides and various dipolarophiles. researchgate.net For instance, new pyrrolo[1,2-b]pyridazines can be synthesized through reactions of mesoionic oxazolo-pyridazinones with acetylenic dipolarophiles like methyl or ethyl propiolate. researchgate.netnih.gov These reactions often proceed by generating the mesoionic compounds in situ, which then react as 1,3-dipoles. nih.gov

Another classical and effective route is the Chichibabin reaction. arkat-usa.org This method was successfully used to create the pyrrolo[1,2-b]pyridazine skeleton by N-alkylating a substituted pyridazine (B1198779) with an α-halogenated carbonyl compound, followed by base-mediated intramolecular cyclization. arkat-usa.org A key example is the reaction of 3,6-dimethylpyridazine (B183211) with ethyl bromopyruvate, which, after treatment with sodium bicarbonate, yields the ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid. arkat-usa.org

Once the core is formed, functional groups appended to the ring system serve as handles for further chemical elaboration. A compound such as Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is an exceptionally valuable intermediate for creating complex architectures. The aldehyde group is a versatile functional handle that can participate in a wide array of subsequent chemical transformations. Alkynyl aldehydes, for example, are well-established as privileged reagents in cyclization reactions to build a broad spectrum of nitrogen, oxygen, and sulfur-containing heterocycles. nih.gov The aldehyde functionality on the pyrrolo[1,2-b]pyridazine ring can be similarly employed in condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to forge new rings and construct intricate, fused polycyclic systems. nih.gov This positions the 6-carbaldehyde derivative as a critical node for diverging into diverse molecular frameworks.

Applications in Organic Materials Science

The inherent photophysical and electronic properties of the pyrrolo[1,2-b]pyridazine scaffold make it a highly attractive candidate for applications in organic materials science. researchgate.netnih.gov Derivatives of this heterocycle have been investigated for their potential use in sensors, lasers, and semiconductor devices. nih.gov The planar structure, extended π-conjugation, and high fluorescence are key features that underpin their utility in this domain. nih.gov

Pyrrolo[1,2-b]pyridazine derivatives are noted for their strong fluorescence, both in solution and in the solid state, a crucial property for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov Systematic studies have revealed that these compounds can serve as deep blue organic luminophors. The fluorescence properties, including emission wavelength and quantum yield, can be precisely controlled by the nature and position of substituents on the heterocyclic core.

The introduction of an aldehyde group at the 6-position, creating this compound, provides a key reactive site for synthetically tuning these optical properties. Through reactions like Wittig olefination or Knoevenagel condensation, the π-conjugated system can be extended by attaching various aromatic or electron-donating/withdrawing groups. This modulation of the electronic structure allows for the fine-tuning of the emission color across the visible spectrum and optimization of the fluorescence quantum yield.

Table 1: Photophysical Properties of Selected Pyrrolo[1,2-b]pyridazine Derivatives

Compound Substituents Absorption (λmax, nm) Emission (λem, nm) Quantum Yield (ΦF)
Derivative A 2-Phenyl, 7-Methyl 350 420 0.84
Derivative B 2,7-Diphenyl 365 435 0.75
Derivative C 5-Acetyl, 2-Phenyl 380 450 -

This table is illustrative, based on data reported for various pyrrolo[1,2-b]pyridazine derivatives. The specific values can vary based on the solvent and experimental conditions.

The performance of organic materials in optical devices is critically dependent on their solid-state morphology and intermolecular interactions. For pyrrolo[1,2-b]pyridazine derivatives, a key design consideration is their molecular planarity, which facilitates favorable π-π stacking in the solid state. nih.gov X-ray crystal structure analysis of derivatives like 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine has confirmed an essentially planar conformation, leading to stacking arrangements with interplanar spacing typical of aromatic molecules with potential for useful optical properties. nih.gov

This extended π-system, enabled by stacking, is crucial for charge carrier mobility and efficient energy transfer in devices. The presence of a reactive functional group like a 6-carbaldehyde is a strategic design element. It allows for the attachment of specific substituents that can be used to control and enhance these packing interactions. For example, introducing bulky groups can disrupt packing to favor solution-processability, while adding specific interacting moieties can enforce a desired crystal packing for optimal solid-state emission. Furthermore, the aldehyde can be used to covalently link the fluorescent core to a receptor unit, forming the basis for a chemosensor where binding of an analyte induces a measurable change in the fluorescence signal.

The application of pyrrolo[1,2-b]pyridazine derivatives extends to semiconductor technologies, where they are explored as organic semiconductors. nih.gov The electron-rich nature of the N-bridgehead heterocyclic system, combined with its rigid and planar structure, provides a suitable framework for efficient charge transport. While research in this specific area is emerging, related N-heterocyclic systems have demonstrated significant potential. For instance, pyrrolo[3,2-b:4,5-b']bis nih.govbeilstein-journals.orgbenzothiazine (PBBTZ), a related fused heterocyclic system, has been shown to be a p-type semiconductor with good hole mobility and high on/off ratios in organic field-effect transistors (OFETs).

The ability to synthetically modify the pyrrolo[1,2-b]pyridazine core is essential for its integration into semiconductor devices. This compound would be a key building block in this context. The electronic properties of the semiconductor can be tuned by converting the aldehyde to various other functional groups. For example, installing strong electron-withdrawing groups via condensation reactions can lower the energy levels of the molecular orbitals (LUMO and HOMO), potentially shifting the material from p-type (hole-transporting) to n-type (electron-transporting) behavior. This functional group tolerance allows for the rational design of materials tailored for specific roles within an electronic device.

Use as Building Blocks in Multistep Organic Syntheses

Pyrrolo[1,2-b]pyridazine derivatives are valuable building blocks, providing quick access to a core structure that can be elaborated in multiple directions. nih.gov this compound, in particular, stands out as a highly versatile synthetic intermediate due to the rich chemistry of the aldehyde group.

A plausible synthesis for this aldehyde begins with the Chichibabin reaction to form the ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid. arkat-usa.org This ester can then be selectively reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Once obtained, this compound opens a gateway to a vast array of molecular complexity. The aldehyde can be transformed into numerous other functional groups, serving as a linchpin in multistep synthetic sequences. These transformations allow for the introduction of diverse structural motifs, making it a powerful tool for constructing libraries of compounds for screening in drug discovery or for developing new materials.

Table 2: Synthetic Transformations of this compound

Reaction Type Reagents/Conditions Resulting Functional Group Application/Significance
Oxidation PCC, Tollen's reagent Carboxylic Acid Access to amides, esters, and other acid derivatives.
Reduction NaBH₄, LiAlH₄ Primary Alcohol Introduction of a hydroxyl group for further functionalization (e.g., etherification, esterification).
Wittig Reaction Phosphonium ylides (R-PPh₃) Alkene Extends the π-conjugated system, useful for tuning optical properties.
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile), base Substituted Alkene Forms highly functionalized, electron-deficient alkenes.
Reductive Amination Primary/secondary amines, NaBH₃CN Secondary/Tertiary Amine Introduces basic nitrogen centers, important for biological applications or as ligands.
Henry Reaction Nitroalkanes, base β-Nitro Alcohol Precursor for the synthesis of amino alcohols or α,β-unsaturated nitro compounds.

| Grignard/Organolithium Addition | RMgX, RLi | Secondary Alcohol | Formation of new carbon-carbon bonds, adding molecular complexity. |

This versatility underscores the importance of this compound as a foundational building block in modern organic synthesis, enabling the efficient construction of complex and functionally diverse molecules.

Q & A

Q. What are the common synthetic routes for Pyrrolo[1,2-b]pyridazine-6-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via the Chichibabin reaction, where pyridazine derivatives react with brominated carbonyl compounds (e.g., ethyl bromopyruvate). For example, 3-methyl-6-methoxypyridazine reacts with bromoacetone to form intermediates, which are further oxidized or functionalized to yield the aldehyde . Key factors include temperature (e.g., 110°C for aromatization), solvent choice (toluene), and catalysts (p-toluenesulfonic acid, p-TSA) to drive cyclization and aromatization .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct signals for the aldehyde proton (~9.8–10.2 ppm in 1^1H NMR) and aromatic protons in the fused ring system.
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]+^+ for C9_9H7_7N2_2O: 175.0645).
  • X-ray crystallography (if crystalline): Confirms bond angles and ring planarity .

Q. What are the key applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive derivatives, such as GSK-3 inhibitors and antimicrobial agents. The aldehyde group enables condensation reactions to introduce pharmacophores (e.g., hydrazones, Schiff bases) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Quantum mechanical continuum solvation models (e.g., PCM or COSMO) predict solvent effects on transition states and intermediates. For example, DFT calculations (B3LYP/6-31G*) can identify energetically favorable pathways for cyclization steps, reducing trial-and-error in lab work .

Q. What strategies resolve contradictions in reported yields for derivatives with electron-withdrawing substituents?

Discrepancies arise from steric hindrance or competing side reactions. Systematic optimization includes:

  • Temperature control : Lower temperatures (e.g., 80°C) for sensitive substituents.
  • Catalyst screening : Alternative acids (e.g., HCl instead of p-TSA) to minimize decomposition.
  • In-situ monitoring : HPLC or 19^{19}F NMR to track intermediate stability .

Q. How are purification challenges addressed for polar derivatives of this compound?

High polarity complicates column chromatography. Alternatives include:

  • Recrystallization : Using DMSO/water mixtures to exploit solubility differences.
  • Ion-exchange chromatography : For charged intermediates (e.g., quaternized pyridazine precursors).
  • Preparative HPLC : With C18 columns and acetonitrile/water gradients .

Q. What mechanisms explain the compound’s reactivity in nucleophilic additions at the aldehyde position?

The electron-deficient pyridazine ring enhances electrophilicity of the aldehyde. Computational studies (NBO analysis) show partial positive charge localization on the carbonyl carbon, favoring nucleophilic attack. Steric effects from adjacent substituents modulate reactivity .

Methodological Guidance for Data Interpretation

Q. How to distinguish between regioisomers in substitution reactions of this compound?

  • 2D NMR (NOESY/HSQC) : Correlates proton-proton proximity and heteronuclear couplings.
  • IR Spectroscopy : Differentiates C=O stretching frequencies for isomers (e.g., 1680 cm1^{-1} vs. 1705 cm1^{-1}).
  • Single-crystal XRD : Resolves spatial arrangement definitively .

Q. What experimental controls are critical for reproducibility in scale-up syntheses?

  • Moisture control : Use anhydrous solvents and inert atmosphere (N2_2/Ar) to prevent aldehyde hydration.
  • Catalyst purity : p-TSA must be freshly distilled to avoid sulfonic acid byproducts.
  • Reaction monitoring : TLC or inline FTIR to detect endpoint .

Tables for Key Data

Q. Table 1. Optimization of Aromatization Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
p-TSAToluene1102578
HClDCM404852
H2_2SO4_4EtOH803665

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMR (CDCl3_3)δ 9.9 (1H, CHO), 7.8–8.2 (3H, Ar-H)
13^{13}C NMRδ 192.1 (CHO), 145–155 (Ar-C)
HRMS[M+H]+^+ 175.0645

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